(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
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Overview
Description
N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with methoxy groups.
Introduction of the Carbonyl Group: The benzodioxole ring is then reacted with a carbonylating agent to introduce the carbonyl group.
Coupling with 4-Methoxyphenyl Ethanamide: The final step involves coupling the intermediate with 4-methoxyphenyl ethanamide under specific conditions, such as the presence of a base and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N2O7 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 6,7-dimethoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-23-12-6-4-11(5-7-12)8-15(20)21-28-19(22)13-9-14-17(27-10-26-14)18(25-3)16(13)24-2/h4-7,9H,8,10H2,1-3H3,(H2,20,21) |
InChI Key |
QTYRPTDZWCFZSW-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC3=C(C(=C2OC)OC)OCO3)/N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC3=C(C(=C2OC)OC)OCO3)N |
Origin of Product |
United States |
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